

# In-Depth Technical Guide: AS2863619 and its Impact on Immune Homeostasis

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## Compound of Interest

Compound Name: AS2863619

Cat. No.: B605613

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## Abstract

**AS2863619** is a potent, orally active small molecule that selectively inhibits cyclin-dependent kinase 8 (CDK8) and its paralog CDK19. This inhibition has a profound impact on immune homeostasis by promoting the conversion of conventional T cells (Tconv) into Foxp3-expressing regulatory T cells (Tregs). Tregs are essential for maintaining immunological tolerance and preventing autoimmune and inflammatory diseases. The mechanism of action of **AS2863619** is centered on the modulation of the STAT5 signaling pathway, a critical regulator of Foxp3 expression. This technical guide provides a comprehensive overview of **AS2863619**, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a visualization of the core signaling pathway.

## Core Mechanism of Action: CDK8/19 Inhibition and Foxp3 Induction

**AS2863619** exerts its immunomodulatory effects by targeting CDK8 and CDK19, which are components of the Mediator complex involved in transcriptional regulation. In activated conventional T cells, CDK8 and CDK19 physiologically repress the expression of Foxp3, the master transcription factor for Tregs.

The key molecular mechanism involves the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). CDK8/19 phosphorylates a serine residue in the PSP motif of STAT5, which inactivates it and hinders Foxp3 expression.[1][2] By inhibiting CDK8/19, **AS2863619** prevents this inhibitory serine phosphorylation.[1] This leads to an enhanced and sustained phosphorylation of a tyrosine residue in the C-terminal domain of STAT5, maintaining it in an active state.[1][2] Activated STAT5 then binds to regulatory regions of the Foxp3 gene locus, primarily the conserved noncoding sequence (CNS) 0, to induce and enhance Foxp3 expression.[2] This induction of Foxp3 drives the differentiation of both naïve and effector/memory T cells into functional Tregs.[2] This process is dependent on IL-2 and T-cell receptor (TCR) stimulation but is independent of TGF- $\beta$ . [1]

## Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of **AS2863619**.

Table 1: In Vitro Potency of **AS2863619**

Parameter	Target/Effect	Value	Reference
IC50	CDK8	0.61 nM	[1]
IC50	CDK19	4.28 nM	[1]
EC50	Foxp3 Induction in Tconv cells	32.5 nM	

Table 2: In Vitro Effect of **AS2863619** on STAT5 Phosphorylation in Mouse CD4+ T cells

Treatment	Duration	Serine Phosphorylation (PSP motif)	Tyrosine Phosphorylation (C-terminal domain)	Reference
AS2863619 (1 $\mu$ M)	22 hours	Suppressed to ~40% of control	Enhanced to ~160% of control	[1]

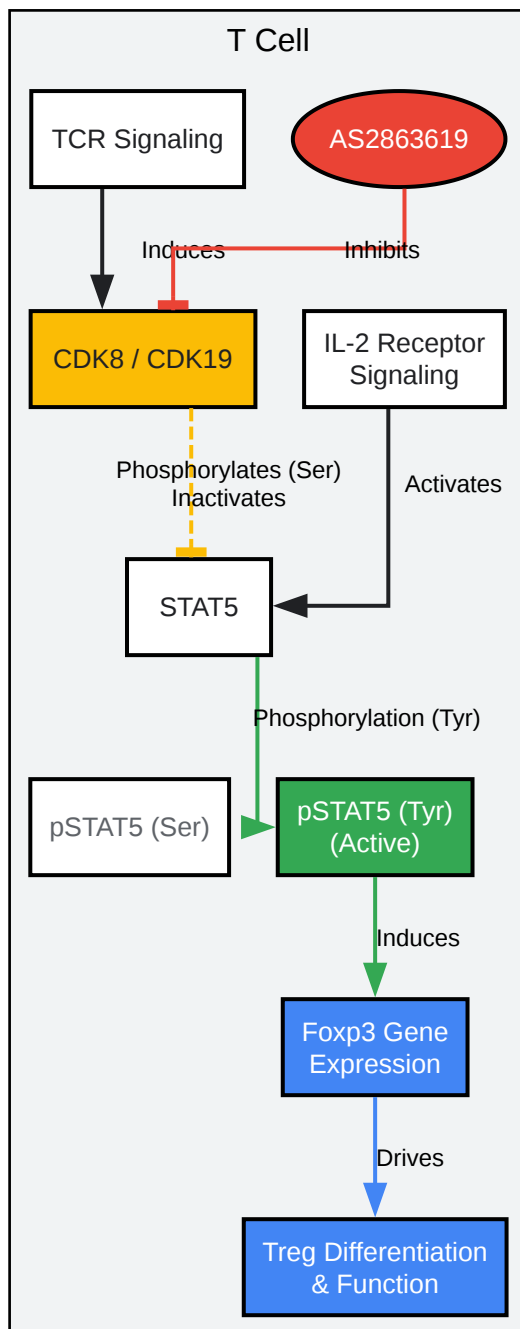
Table 3: In Vivo Administration of **AS2863619** in Mouse Models

Mouse Model	AS2863619 Dosage	Administration Route	Key Finding	Reference
DO11.10 TCR transgenic mice	30 mg/kg	Oral	Attained serum concentration equivalent to in vitro Foxp3-inducing dose without discernible toxicity.	<a href="#">[1]</a> <a href="#">[3]</a>
Skin Contact Hypersensitivity (DNFB-sensitized)	30 mg/kg (daily for 2 weeks)	Oral	Dampened the secondary response with milder inflammatory cell infiltration and decreased IFN- $\gamma$ cells.	<a href="#">[1]</a>
Experimental Allergic Encephalomyelitis (EAE)	Not specified	Not specified	Suppressed disease with a significant increase of KLRG1+Foxp3+ T cells and a decrease of Th17 cells.	<a href="#">[3]</a>

## Signaling Pathway and Experimental Workflow Diagrams

### AS2863619 Signaling Pathway in T cells

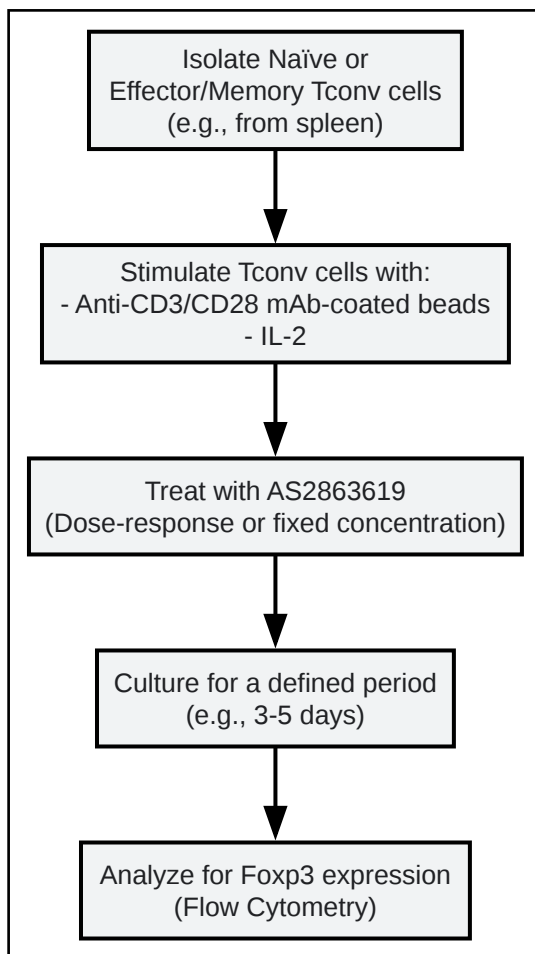
## AS2863619 Signaling Pathway for Foxp3 Induction

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Caption: **AS2863619** inhibits CDK8/19, leading to active STAT5 and Foxp3 expression.

## Experimental Workflow: In Vitro Treg Induction

## Workflow for In Vitro Treg Induction with AS2863619



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Caption: Workflow for inducing Tregs from Tconv cells in vitro using **AS2863619**.

## Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary research by Akamatsu et al., 2019, Science Immunology.

## In Vitro Induction of Foxp3 in Mouse T cells

Objective: To assess the ability of **AS2863619** to induce Foxp3 expression in conventional T cells in vitro.

Materials:

- Spleen and lymph nodes from mice (e.g., C57BL/6)
- CD4+ or CD8+ T cell isolation kit
- Anti-CD3 and anti-CD28 monoclonal antibody (mAb)-coated beads
- Recombinant mouse IL-2
- **AS2863619** (dissolved in a suitable solvent, e.g., DMSO)
- Complete RPMI-1640 medium
- Flow cytometry buffer (e.g., PBS with 2% FBS)
- Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-Foxp3)
- Foxp3 staining buffer set

Procedure:

- Prepare a single-cell suspension from the spleen and lymph nodes of mice.
- Isolate naïve (CD44<sup>low</sup>CD62L<sup>high</sup>) or effector/memory (CD44<sup>high</sup>CD62L<sup>low</sup>) CD4+ T cells, or CD8+ T cells using a cell sorter or magnetic bead-based isolation kit.
- Plate the isolated T cells in a 96-well plate at a density of  $2 \times 10^5$  cells per well.
- Stimulate the cells with anti-CD3/CD28 mAb-coated beads (e.g., at a 1:1 bead-to-cell ratio) and recombinant mouse IL-2 (e.g., 100 U/mL).
- Add **AS2863619** at various concentrations (for dose-response) or a fixed concentration (e.g., 1  $\mu$ M) to the appropriate wells. Include a vehicle control (e.g., DMSO).
- Culture the cells for 3 to 5 days at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Harvest the cells and stain for surface markers (e.g., CD4, CD8).
- Fix, permeabilize, and stain for intracellular Foxp3 using a Foxp3 staining buffer set and a fluorescently labeled anti-Foxp3 antibody.

- Analyze the percentage of Foxp3+ cells within the CD4+ or CD8+ T cell population by flow cytometry.

## In Vivo Mouse Model of Skin Contact Hypersensitivity

Objective: To evaluate the therapeutic efficacy of **AS2863619** in a mouse model of allergic contact dermatitis.

Materials:

- BALB/c mice
- 2,4-dinitrofluorobenzene (DNFB)
- Acetone and olive oil (4:1 vehicle)
- **AS2863619**
- Vehicle for oral administration
- Calipers for measuring ear thickness

Procedure:

- Sensitization: On day 0, sensitize mice by applying 25 µL of 0.5% DNFB in acetone/olive oil vehicle to the shaved abdomen.
- Treatment: Beginning on the day of sensitization or at the time of challenge, administer **AS2863619** (e.g., 30 mg/kg) or vehicle orally once daily.
- Challenge: On day 5, challenge the mice by applying 10 µL of 0.2% DNFB to each side of one ear.
- Measurement: Measure ear thickness using calipers at 24, 48, and 72 hours after the challenge. The change in ear thickness (ear swelling) is an indicator of the inflammatory response.

- **Histological and Cellular Analysis (Optional):** At the end of the experiment, ear tissue can be collected for histological analysis of inflammatory cell infiltration. Draining lymph nodes and spleen can be harvested to analyze the frequency of Treg cells and cytokine-producing T cells (e.g., IFN- $\gamma$ +) by flow cytometry.

## Conclusion

**AS2863619** represents a promising therapeutic candidate for a range of immunological diseases characterized by excessive or inappropriate T cell responses. Its novel mechanism of action, which involves the targeted inhibition of CDK8/19 to promote the generation of antigen-specific regulatory T cells, offers a potential new avenue for restoring immune homeostasis. The data presented in this guide highlight the potent and specific effects of **AS2863619** in both in vitro and in vivo settings. Further preclinical and clinical development will be crucial to fully elucidate the therapeutic potential of this compound.

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